molecular formula C19H12ClN5S B2515593 5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine CAS No. 339279-68-4

5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine

Cat. No.: B2515593
CAS No.: 339279-68-4
M. Wt: 377.85
InChI Key: XTQNTLYPPCYCKU-IZHYLOQSSA-N
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Description

5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine is a specialized heteroaromatic compound designed for chemical and pharmaceutical research. This molecular architecture incorporates a pyrimidine core functionalized with three distinct heteroaromatic systems: a 3-pyridinyl group, a 2-thienyl moiety, and a 4-chlorophenyldiazenyl unit. The presence of the diazenyl (azo) group suggests potential application as a chemical probe or photoswitch, as these groups are known to undergo trans-cis isomerism upon light exposure . The integration of pyridine and pyrimidine rings makes this compound particularly valuable for medicinal chemistry research, as these heterocycles are privileged structures in drug discovery, frequently serving as kinase inhibitors or targeting other enzymatic pathways. The compound's structural complexity, featuring multiple nitrogen-containing heterocycles and a thiophene ring, categorizes it among valuable synthetic intermediates for developing more elaborate molecular architectures. This reagent is provided as a high-purity solid and should be stored under inert atmosphere at 2-8°C to maintain stability. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this and all chemical compounds using appropriate personal protective equipment and engineering controls.

Properties

IUPAC Name

(4-chlorophenyl)-(2-pyridin-3-yl-4-thiophen-2-ylpyrimidin-5-yl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5S/c20-14-5-7-15(8-6-14)24-25-16-12-22-19(13-3-1-9-21-11-13)23-18(16)17-4-2-10-26-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQNTLYPPCYCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C(=N2)C3=CC=CS3)N=NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine typically involves multiple steps:

  • Diazotization Reaction: : The process begins with the diazotization of 4-chloroaniline to form the diazonium salt. This is achieved by treating 4-chloroaniline with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C).

  • Coupling Reaction: : The diazonium salt is then coupled with 2-amino-3-pyridine and 2-thiophenecarboxaldehyde under basic conditions to form the azo compound. This step requires careful control of pH and temperature to ensure the formation of the desired product.

  • Cyclization: : The final step involves the cyclization of the intermediate azo compound to form the pyrimidine ring. This is typically achieved by heating the intermediate in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise temperature and pH regulation, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the azo group, converting it to the corresponding amine. Typical reducing agents include sodium borohydride (NaBH₄) and catalytic hydrogenation.

  • Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA, acetic acid as solvent, room temperature to mild heating.

    Reduction: NaBH₄, palladium on carbon (Pd/C) for catalytic hydrogenation, ethanol or methanol as solvent.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents (e.g., dimethylformamide), elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes, enzyme inhibition, and receptor binding.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Studies focus on its efficacy in treating diseases, its pharmacokinetics, and its safety profile. It may serve as a lead compound for the development of new drugs targeting specific medical conditions.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in manufacturing processes.

Mechanism of Action

The mechanism of action of 5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound : 5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine Not provided Likely ~C₁₉H₁₁ClN₆S ~393.84 4-Chlorophenyl diazenyl, 3-pyridinyl, 2-thienyl Hypothesized higher polarity due to Cl and pyridinyl groups.
5-[2-(3-Methylphenyl)diazenyl]-2-(4-pyridinyl)-4-(2-thienyl)pyrimidine 339279-57-1 C₂₀H₁₅N₅S 357.44 3-Methylphenyl diazenyl, 4-pyridinyl, 2-thienyl Purity >90%; methyl group may enhance lipophilicity vs. Cl.
5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine 338962-06-4 C₂₃H₁₆Cl₂N₄ 419.31 3,5-Dichlorophenyl diazenyl, 4-methylphenyl, phenyl Higher molecular weight; predicted density: 1.28 g/cm³, bp: 534.4°C.
4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine 338414-20-3 C₁₇H₁₄ClN₅ 323.79 4-Chlorophenyl, 4-methylphenyl diazenyl, amine (-NH₂) Amine group may increase solubility and hydrogen-bonding potential.
4-[5-[2-(4-Fluorophenyl)diazenyl]-2-(3-pyridinyl)-4-pyrimidinyl]phenyl methyl ether 338962-01-9 C₂₂H₁₆FN₅O 385.39 4-Fluorophenyl diazenyl, 3-pyridinyl, methyl ether (-OCH₃) Fluorine’s electronegativity and methyl ether may alter metabolic stability.
Key Observations:
  • Electron Effects : The target compound’s 4-chlorophenyl group is strongly electron-withdrawing, contrasting with the electron-donating methyl group in and the dual electron-withdrawing Cl substituents in . These differences impact reactivity and interaction with biological targets.
  • Molecular Weight : The dichlorinated analog has the highest molecular weight (419.31), likely reducing solubility compared to the target compound.
  • Functional Groups : The amine in and methyl ether in introduce distinct polarity and hydrogen-bonding capabilities, which could influence pharmacokinetics.

Biological Activity

5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine, a compound with a complex structure, has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, including antibacterial, antifungal, and anticancer activities.

  • Molecular Formula : C19H12ClN5S
  • Molar Mass : 377.85 g/mol
  • CAS Number : 339279-68-4
PropertyValue
Boiling PointPredicted: 487.4 ± 45.0 °C
DensityPredicted: 1.37 ± 0.1 g/cm³
pKaPredicted: 2.70 ± 0.12

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related pyrimidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 32 to 512 µg/mL , demonstrating a broad spectrum of activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains like Candida albicans. The MIC values against fungal strains typically range from 16.69 to 78.23 µM , indicating moderate to good antifungal potential .

Anticancer Activity

The compound's structural features suggest potential anticancer activity, particularly due to the presence of the pyrimidine ring, which is known for its role in various therapeutic agents. Studies have indicated that similar compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study involving docking simulations suggested that the compound interacts effectively with cancer-related proteins, potentially inhibiting their function and leading to reduced tumor proliferation .

Summary of Biological Activities

Activity TypeObserved EffectsMIC/IC50 Values
AntibacterialEffective against S. aureus, E. coli32 - 512 µg/mL
AntifungalEffective against C. albicans16.69 - 78.23 µM
AnticancerInduces apoptosis; inhibits tumor growthNot specified

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